Cas no 13196-10-6 (1-benzofuran-5-ol)

1-benzofuran-5-ol 化学的及び物理的性質
名前と識別子
-
- Benzofuran-5-ol
- 1-benzofuran-5-ol
- 5-Benzofuranol
- 5-Hydroxybenzo[b]furan
- 5-hydroxybenzofuran
- hydroxy-5 benzofuranne
- Benzo[b]furan-5-ol
- 5-Benzofuranol-,
- 5-hydroxy benzofuran
- BEN051
- IZFOPMSVNDORMZ-UHFFFAOYSA-N
- BDBM50017829
- VZ35622
- RP01016
- MB08821
- AB0039889
- Y7409
- EN300-1846879
- MFCD10699412
- AMY31989
- SY234089
- SCHEMBL276360
- CS-W004630
- 13196-10-6
- W-205386
- AKOS006283024
- FT-0718269
- DTXSID00470002
- CHEMBL349283
- PS-5082
- DB-050025
-
- MDL: MFCD10699412
- インチ: 1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
- InChIKey: IZFOPMSVNDORMZ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)O[H]
計算された属性
- せいみつぶんしりょう: 134.03700
- どういたいしつりょう: 134.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.4
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 186-187 ºC
- ふってん: 247.1±13.0 ºC (760 Torr),
- フラッシュポイント: 103.3±19.8 ºC,
- 屈折率: 1.651
- ようかいど: 極微溶性(0.71 g/l)(25ºC)、
- PSA: 33.37000
- LogP: 2.13840
1-benzofuran-5-ol セキュリティ情報
1-benzofuran-5-ol 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-benzofuran-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GW992-200mg |
1-benzofuran-5-ol |
13196-10-6 | 98% | 200mg |
935.0CNY | 2021-07-14 | |
Chemenu | CM111082-500mg |
benzofuran-5-ol |
13196-10-6 | 95% | 500mg |
$*** | 2023-03-31 | |
abcr | AB305611-1 g |
Benzofuran-5-ol, 98%; . |
13196-10-6 | 98% | 1 g |
€349.70 | 2023-07-19 | |
Apollo Scientific | OR42004-250mg |
5-Hydroxybenzo[b]furan |
13196-10-6 | 250mg |
£76.00 | 2025-02-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7724-1G |
1-benzofuran-5-ol |
13196-10-6 | 97% | 1g |
¥ 1,782.00 | 2023-03-31 | |
eNovation Chemicals LLC | D586716-25G |
1-benzofuran-5-ol |
13196-10-6 | 97% | 25g |
$1540 | 2024-07-21 | |
abcr | AB305611-5 g |
Benzofuran-5-ol, 98%; . |
13196-10-6 | 98% | 5 g |
€1,294.90 | 2023-07-19 | |
Enamine | EN300-1846879-1.0g |
1-benzofuran-5-ol |
13196-10-6 | 95% | 1g |
$145.0 | 2023-06-03 | |
Enamine | EN300-1846879-5.0g |
1-benzofuran-5-ol |
13196-10-6 | 95% | 5g |
$590.0 | 2023-06-03 | |
Enamine | EN300-1846879-10.0g |
1-benzofuran-5-ol |
13196-10-6 | 95% | 10g |
$1147.0 | 2023-06-03 |
1-benzofuran-5-ol 関連文献
-
Pei Zhang,Zhaoyang Chen,Qiuli Zhang,Shuo Zhang,Xiaogang Ning,Jun Zhou RSC Adv. 2022 12 21725
-
Hao Huang,Christoffer Karlsson,Maria Str?mme,Adolf Gogoll,Martin Sj?din Phys. Chem. Chem. Phys. 2017 19 10427
-
3. Ketene S,N-acetals as synthetic intermediates for heterocycles. Reaction of ketene S,N-acetals with 1,4-quinonesHiroki Takahata,Akira Anazawa,Keiko Moriyama,Takao Yamazaki J. Chem. Soc. Perkin Trans. 1 1987 1501
-
Yu-hang Miao,Yu-heng Hu,Jie Yang,Teng Liu,Jie Sun,Xiao-jing Wang RSC Adv. 2019 9 27510
1-benzofuran-5-olに関する追加情報
Chemical Profile of 1-benzofuran-5-ol (CAS No. 13196-10-6)
1-benzofuran-5-ol, identified by the Chemical Abstracts Service Number (CAS No.) 13196-10-6, is a significant organic compound belonging to the benzofuran family. This heterocyclic aromatic structure features a benzene ring fused with a furan ring, with a hydroxyl (-OH) substituent at the 5-position of the furan ring. The compound exhibits notable pharmacological and synthetic interest, making it a subject of extensive research in medicinal chemistry and industrial applications.
The molecular formula of 1-benzofuran-5-ol is C₈H₆O₂, reflecting its composition of eight carbon atoms, six hydrogen atoms, and two oxygen atoms. The presence of the hydroxyl group imparts polar characteristics to the molecule, influencing its solubility and reactivity. This structural feature makes 1-benzofuran-5-ol a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals and agrochemicals.
Recent advancements in pharmaceutical research have highlighted the potential of 1-benzofuran-5-ol as a scaffold for developing novel therapeutic agents. Studies have demonstrated its utility in designing compounds with anti-inflammatory, antimicrobial, and antioxidant properties. The benzofuran core is particularly valued for its ability to interact with biological targets, such as enzymes and receptors, due to its rigid aromatic structure and functional group diversity.
In particular, derivatives of 1-benzofuran-5-ol have been investigated for their role in modulating metabolic pathways and inhibiting disease-related proteins. For instance, modifications at the 2-position of the benzene ring or further functionalization of the furan moiety have led to compounds with enhanced bioactivity. These modifications are often guided by computational modeling and high-throughput screening techniques, which accelerate the discovery process.
The synthesis of 1-benzofuran-5-ol typically involves multi-step organic reactions, starting from readily available precursors such as furfural or salicylaldehyde. Catalytic methods, including oxidation and reduction processes, are commonly employed to introduce the hydroxyl group at the desired position. Advances in green chemistry have also prompted research into more sustainable synthetic routes, such as biocatalytic approaches that minimize waste and energy consumption.
The pharmacological profile of 1-benzofuran-5-ol has been explored in various preclinical studies. Its ability to engage with specific biological pathways suggests potential applications in treating conditions like neurodegenerative diseases, cancer, and inflammatory disorders. Notably, some derivatives have shown promise in inhibiting kinases and other enzymes implicated in disease progression. These findings underscore the importance of 1-benzofuran-5-ol as a building block for drug discovery initiatives.
Industrial applications of 1-benzofuran-5-ol extend beyond pharmaceuticals to include materials science and specialty chemicals. Its aromatic structure makes it a valuable precursor for polymers and dyes that require stable heterocyclic units. Additionally, its reactivity allows for further functionalization into more complex molecules used in fragrances and flavorings.
The safety and handling of 1-benzofuran-5-ol are governed by standard chemical laboratory protocols due to its organic nature. While not classified as hazardous under typical conditions, proper precautions should be taken to avoid exposure through inhalation or skin contact. Storage conditions should maintain stability by keeping the compound away from moisture and oxidizing agents.
Future research directions for 1-benzofuran-5-ol may focus on expanding its synthetic methodologies and exploring novel derivatives with enhanced therapeutic efficacy. Collaborative efforts between academia and industry could drive innovation in this field, leveraging cutting-edge technologies such as artificial intelligence for drug design. As our understanding of biological systems evolves, compounds like 1-benzofuran-5-ol will continue to play a pivotal role in addressing unmet medical needs.
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